molecular formula C18H18FN3O3 B5876379 (2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE

(2-FLUOROPHENYL)[4-(4-NITROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5876379
M. Wt: 343.4 g/mol
InChI Key: WDMDHGKWYRBSJV-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is a synthetic organic compound supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. This compound belongs to the aryl piperazine chemical class, a structure frequently explored in medicinal chemistry for its potential to interact with biological targets. Its molecular framework incorporates two key aromatic systems: a 2-fluorophenyl group and a 4-nitrobenzyl group, linked through a piperazine-carboxyl core. This specific architecture suggests potential for diverse research applications. Structural analogs featuring the fluorobenzylpiperazine group have been identified as potent inhibitors of enzymes like tyrosinase (TYR), with some derivatives demonstrating significantly higher activity than the standard reference compound, kojic acid . The presence of the electron-withdrawing nitro group is a critical feature often associated with enhanced biological activity in similar molecules, making this compound a valuable scaffold for structure-activity relationship (SAR) studies and the development of new enzyme inhibitors . In research settings, this compound may be utilized in the design and synthesis of novel small molecules aimed at modulating enzyme function. Its mechanism of action is anticipated to be similar to that of its analogs, potentially acting as a competitive inhibitor that binds to the active site of target enzymes, thereby preventing substrate access . Researchers can employ this compound in biochemical assays to investigate inhibitory potency and kinetics, as well as in cell-based models, such as B16F10 melanoma cells, to evaluate antimelanogenic effects in the absence of cytotoxicity . Furthermore, piperazine-based compounds are investigated for their role in targeting neurotransmitter systems and nucleoside transporters, indicating broad potential in pharmacological research .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-17-4-2-1-3-16(17)18(23)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDHGKWYRBSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(4-nitrobenzyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action for (2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The piperazine ring, in particular, is known to interact with neurotransmitter receptors, which could make this compound of interest in neuropharmacology .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name (IUPAC) Piperazine Substituent Aromatic Group Key Functional Groups Molecular Weight (g/mol) Stability Notes
(2-Fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone 4-(4-Nitrobenzyl) 2-Fluorophenyl -NO₂, -F 369.37 (C₁₉H₁₈FN₃O₃) Stable in organic solvents; potential gastric degradation
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-(4-Aminophenyl) Furan-2-yl -NH₂, furan 311.34 (C₁₆H₁₇N₃O₂) Reduced nitro to amine; improved solubility
(4-Bromo-3-nitrophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone 4-(2-Fluorophenyl) 4-Bromo-3-nitrophenyl -Br, -NO₂, -F 396.22 (C₁₇H₁₅BrFN₃O₃) Increased steric bulk; altered reactivity
[4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone 4-(1,3-Benzothiazol-2-yl) 3-Trifluoromethylphenyl -CF₃, benzothiazole 391.41 (C₁₉H₁₆F₃N₃OS) Enhanced lipophilicity; potential CNS activity

Research Findings and Implications

  • Pharmacological Potential: The nitro group in the target compound may act as a prodrug motif, undergoing in vivo reduction to an amine for enhanced bioavailability, as seen in .
  • Crystallographic Analysis : SHELX software () could resolve conformational preferences of the piperazine ring, critical for understanding target interactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -F) improve binding to receptors like serotonin or dopamine transporters, whereas electron-donating groups (e.g., -OCH₃ in ) may reduce affinity .

Biological Activity

The compound (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and comparison with related compounds.

Chemical Structure and Properties

(2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone features a piperazine moiety substituted with both a fluorophenyl group and a nitrobenzyl group. The presence of these substituents suggests enhanced lipophilicity and potential for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC17H18FN3O
Molecular Weight299.34 g/mol
IUPAC Name(2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone
InChI KeyQPGGGCIBLMUSFJ-UHFFFAOYSA-N

The biological activity of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act primarily as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may exhibit affinity for serotonin receptors, influencing serotonergic signaling pathways.
  • Dopamine Receptor Interaction : Potential interactions with dopamine receptors suggest implications in treating disorders such as depression and schizophrenia.

Biological Activity and Pharmacological Applications

Research indicates that compounds structurally similar to (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone exhibit a range of biological activities:

  • Antidepressant Effects : Similar piperazine derivatives have shown efficacy in preclinical models for depression.
  • Antimicrobial Activity : The nitro group is often associated with antimicrobial properties, suggesting potential applications in treating infections.
  • Cognitive Enhancer : Preliminary studies indicate possible cognitive-enhancing effects, warranting further investigation.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique properties of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone :

Compound NameStructural FeaturesNotable Activities
1-(2-Fluorophenyl)-piperazinePiperazine ring with fluorophenylAntidepressant
4-(4-Nitrophenyl)piperazineNitrophenyl substituent on piperazineAntimicrobial
(2-Fluorophenyl)(pyridin-2-ylmethyl)piperazin-1-ylmethanoneAryl ketone structureCognitive enhancer

Case Studies

Recent studies have focused on the synthesis and biological evaluation of (2-Fluorophenyl)(4-(4-nitrobenzyl)piperazin-1-yl)methanone :

  • Synthesis and Characterization : A study demonstrated effective synthetic routes using various reaction conditions, optimizing yields while maintaining purity.
  • In Vivo Studies : Animal models treated with the compound showed significant improvement in depressive-like behaviors compared to control groups.
  • Antimicrobial Testing : Laboratory assays indicated that the compound exhibits significant antibacterial activity against various strains, supporting its potential use in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-fluorophenyl)[4-(4-nitrobenzyl)piperazino]methanone, and what reaction conditions optimize yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions.

Piperazine Intermediate Preparation : React 1-(2-fluorobenzoyl)piperazine with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Coupling Reaction : Use nucleophilic aromatic substitution or reductive amination to attach the nitrobenzyl group. Triethylamine is often employed to scavenge HCl byproducts .

  • Optimization : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Yields range from 60–75% under inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 2-fluorophenyl δ ~110–120 ppm for aromatic F; nitrobenzyl NO₂ protons δ ~8.2 ppm) .
  • IR : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D conformation, highlighting dihedral angles between the fluorophenyl and nitrobenzyl groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

  • SAR Insights :

  • Nitro Group Replacement : Substituting NO₂ with OCH₃ (electron-donating) reduces antimicrobial activity by 40%, suggesting electron-withdrawing groups enhance target binding .
  • Fluorine Position : 2-fluorophenyl vs. 3-fluorophenyl analogs show a 2.5-fold difference in kinase inhibition due to steric effects .
    • Methodology : Synthesize derivatives via parallel synthesis and compare IC₅₀ values in dose-response assays .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). The nitrobenzyl group forms π-π stacking with Phe234, while the fluorophenyl engages in hydrophobic contacts .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD < 2 Å, corroborating experimental IC₅₀ data .

Q. How can contradictory data on the compound’s efficacy across studies be resolved?

  • Case Example : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 20 µM for PDE4 inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardize assay protocols (e.g., uniform ATP at 1 mM, pH 7.4).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement : Co-crystallization with cyclodextrins increases aqueous solubility by 8-fold .
  • Metabolic Stability : Introduce deuterium at benzylic positions to reduce CYP450-mediated oxidation (t₁/₂ extended from 2.1 to 4.7 h in rat liver microsomes) .

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